molecular formula C15H30N2O2 B1597633 N,N,N',N'-Tetrapropylmalonamide CAS No. 143356-43-8

N,N,N',N'-Tetrapropylmalonamide

Cat. No.: B1597633
CAS No.: 143356-43-8
M. Wt: 270.41 g/mol
InChI Key: GXMHNVKZIWPXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Diamide (B1670390) Ligands in Chemical Research

Diamide ligands are a class of organic compounds that have garnered considerable attention across various fields of chemical research. Their importance stems from their versatile coordination capabilities, primarily through the oxygen and nitrogen atoms of the amide functional groups. oecd-nea.org This structural feature allows them to form stable complexes with a wide range of metal ions. This chelating ability is central to their application in areas such as solvent extraction, catalysis, and coordination chemistry. unlv.edunih.gov In catalysis, diamide complexes are investigated for their role in various organic transformations, including polymerization reactions. unlv.edu Their stability, particularly under acidic conditions, makes them robust ligands for processes that require harsh environments. oecd-nea.org

Historical Context of Malonamide (B141969) Derivatives in Separation Science

Malonamide derivatives, a specific subclass of diamides, have a well-documented history in the field of separation science, particularly for the extraction of lanthanides and actinides from aqueous solutions. oecd-nea.orgnih.gov This application is of paramount importance in the management of used nuclear fuel, where the separation of long-lived radioactive actinides from fission products (including lanthanides) is a key challenge. unlv.edunih.gov

Processes like DIAMEX (DIAMide EXtraction) were developed to utilize malonamides for the co-extraction of actinides and lanthanides from high-level liquid waste. The design of these molecules allows for efficient extraction from nitric acid solutions, a common medium in nuclear fuel reprocessing. nih.gov Research has historically focused on modifying the alkyl substituents on the amide nitrogens to fine-tune the extractive properties and solubility of these ligands in industrial diluents. unlv.edu The separation of trivalent actinides from the chemically similar trivalent lanthanides remains one of the most challenging tasks in the field, driving continuous research into new and more selective ligand systems. nih.gov

Scope and Research Trajectory of N,N,N',N'-Tetrapropylmalonamide Studies

This compound belongs to the family of tetra-alkyl-substituted malonamides. Research on this specific compound is not extensively detailed in publicly available literature, with much of the focus being on related derivatives like the tetramethyl, tetraoctyl, or other structurally modified analogues. unlv.edunih.gov However, the study of this compound fits within the broader research trajectory aimed at understanding how the length and structure of the alkyl groups attached to the amide nitrogens influence the ligand's extraction efficiency, selectivity, and physical properties.

The primary research interest in tetra-alkyl malonamides, including the tetrapropyl variant, is their potential application in solvent extraction processes for nuclear waste treatment. oecd-nea.orgunlv.edu The trajectory of these studies involves synthesizing a variety of malonamides and systematically evaluating their performance in extracting specific metal ions, particularly minor actinides like americium (Am) and curium (Cm), from acidic waste streams. unlv.edunih.gov The length of the alkyl chain, such as the propyl groups in this compound, is known to affect the ligand's solubility in organic solvents and the stability of the extracted metal complexes. While specific data for the tetrapropyl derivative is limited, it represents a point in the systematic study of structure-property relationships within the malonamide class.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 143356-43-8
Molecular Formula C15H30N2O2
Molecular Weight 270.41 g/mol
Physical Form Liquid
InChI Key GXMHNVKZIWPXAP-UHFFFAOYSA-N

Data sourced from chemical supplier databases. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,N',N'-tetrapropylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-5-9-16(10-6-2)14(18)13-15(19)17(11-7-3)12-8-4/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMHNVKZIWPXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC(=O)N(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368357
Record name N,N,N',N'-Tetrapropylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143356-43-8
Record name N,N,N',N'-Tetrapropylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetrapropylmalonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Derivatization Strategies for N,n,n ,n Tetrapropylmalonamide

Established Synthetic Pathways for N,N,N',N'-Tetrapropylmalonamide

The primary route to synthesizing this compound involves the formation of amide bonds between a malonic acid precursor and di-n-propylamine. This can be achieved through several established amidation reactions.

Amidation Reactions for Malonamide (B141969) Formation

The direct reaction of malonic acid with di-n-propylamine is a common approach. To facilitate this condensation reaction, which involves the elimination of water, various coupling agents are often employed. These reagents activate the carboxylic acid groups of malonic acid, making them more susceptible to nucleophilic attack by the secondary amine. Commonly used coupling agents in amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.comfishersci.co.ukyoutube.com

Alternatively, the synthesis can proceed via more reactive malonic acid derivatives. The use of malonyl chloride, the di-acid chloride of malonic acid, offers a highly reactive precursor that readily reacts with di-n-propylamine. wikipedia.org This method typically proceeds under milder conditions and can lead to high yields of the desired tetra-substituted malonamide.

Another pathway involves the aminolysis of malonic acid esters, such as diethyl malonate. This reaction requires forcing conditions, often involving heating the ester with an excess of di-n-propylamine, to drive the reaction to completion. mdpi.com

Precursor Chemistry and Reaction Conditions

The choice of precursors and reaction conditions significantly impacts the yield and purity of this compound.

When starting from malonic acid , the reaction with di-n-propylamine is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often required to neutralize the acidic byproducts formed during the reaction. The reaction temperature can range from room temperature to elevated temperatures, depending on the specific coupling agent used.

For syntheses utilizing malonyl chloride , the reaction is generally performed at lower temperatures, often starting at 0 °C and gradually warming to room temperature, to control the exothermic nature of the reaction between the acid chloride and the amine. An inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is commonly used, and a base is included to scavenge the hydrochloric acid generated.

In the case of malonic acid esters , the aminolysis with di-n-propylamine is often performed neat or in a high-boiling point solvent to achieve the necessary high temperatures for the reaction to proceed.

Precursor 1Precursor 2Coupling Agent/ReagentSolventGeneral Conditions
Malonic AcidDi-n-propylamineDCC, EDC, HBTU, BOPDCM, DMFRoom temperature to elevated temperatures
Malonyl ChlorideDi-n-propylamine-Diethyl ether, THF0 °C to room temperature
Diethyl MalonateDi-n-propylamine-Neat or high-boiling solventHigh temperatures

Functionalization and Structural Modification of Malonamide Backbones

The malonamide scaffold of this compound offers opportunities for further functionalization, primarily at the central α-carbon, to tailor its properties for specific applications.

Alkyl Chain Variations and Their Synthetic Implications

While this article focuses on the tetrapropyl derivative, it is important to note that the synthetic methodologies described are applicable to the preparation of a wide range of N,N,N',N'-tetraalkylmalonamides with varying alkyl chain lengths. The choice of the secondary amine (e.g., dimethylamine, diethylamine, dibutylamine) during the amidation step directly determines the nature of the N-alkyl substituents.

Furthermore, the central methylene (B1212753) group of this compound is flanked by two electron-withdrawing carbonyl groups, rendering the α-protons acidic and susceptible to deprotonation by a strong base. This allows for subsequent alkylation reactions at the α-carbon. The malonic ester synthesis provides a well-established precedent for this type of transformation. masterorganicchemistry.comyoutube.com By treating this compound with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), a nucleophilic enolate is generated. This enolate can then react with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to introduce an alkyl group at the central carbon. youtube.comyoutube.com This strategy allows for the synthesis of a diverse array of α-substituted tetrapropylmalonamides.

Introduction of Silyl (B83357) and Other Pendant Groups for Hybrid Materials

The introduction of silyl groups onto the malonamide backbone can be a key step in the development of hybrid organic-inorganic materials. One potential strategy to achieve this involves the α-silylation of the malonamide. Similar to α-alkylation, deprotonation of the central carbon with a strong base would generate an enolate, which could then be reacted with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl) or triethylsilyl chloride (TESCl).

Green Chemistry Approaches in Malonamide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of malonamides, several green chemistry approaches are being explored.

One promising avenue is the use of biocatalysis . Enzymes, such as lipases, have been shown to be effective catalysts for amidation reactions under mild conditions. nih.govmanchester.ac.uk A biocatalytic approach to the synthesis of this compound from malonic acid and di-n-propylamine could offer advantages such as high selectivity, reduced waste generation, and the use of biodegradable catalysts.

Solvent-free or microwave-assisted synthesis are other green alternatives to traditional methods. mdpi.comfoliamedica.bg Conducting the amidation reaction without a solvent minimizes waste and can lead to easier product isolation. Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.govnih.gov The direct reaction of malonic acid with di-n-propylamine under microwave irradiation, potentially with a catalytic amount of a non-toxic catalyst, represents a greener pathway to this compound.

Green Chemistry ApproachDescriptionPotential Benefits
BiocatalysisUse of enzymes (e.g., lipases) to catalyze the amidation reaction.Mild reaction conditions, high selectivity, biodegradable catalyst, reduced waste.
Solvent-Free SynthesisPerforming the reaction without a solvent.Reduced waste, simplified purification, improved atom economy.
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate the reaction.Shorter reaction times, lower energy consumption, potentially higher yields.

Purification and Yield Optimization in this compound Production

The efficient synthesis of this compound relies not only on the selection of an appropriate synthetic route but also on the rigorous purification of the final product and the optimization of reaction conditions to maximize the yield. While specific literature detailing the purification and yield optimization exclusively for this compound is limited, general principles of organic chemistry and methodologies applied to analogous compounds, such as other tetraalkylmalonamides and various amides, provide a solid framework for achieving high purity and maximizing output.

The primary goal of purification is the removal of unreacted starting materials, reaction byproducts, and any other impurities that may have formed during the synthesis. The choice of purification method is dictated by the physical and chemical properties of this compound and its impurities. Key techniques include crystallization, chromatography, and extraction.

Yield optimization, on the other hand, involves a systematic investigation of reaction parameters to identify conditions that favor the formation of the desired product over side reactions. This often involves adjusting temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

Common Impurities and Their Origins

In the synthesis of this compound, which is typically prepared from a malonic acid derivative (e.g., malonic acid dichloride or a dialkyl malonate) and di-n-propylamine, several impurities can be anticipated:

Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual di-n-propylamine and the malonic acid derivative in the crude product.

Mono-amidated Intermediate: The reaction may not proceed to completion on both sides of the malonate, resulting in the formation of N,N-dipropyl-3-oxo-3-(propylamino)propanamide.

Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as the decomposition of the starting materials or reagents can lead to various impurities. For instance, if thionyl chloride is used to prepare the acid chloride, residual sulfur-containing compounds might be present.

Solvent and Reagent Residues: Incomplete removal of the reaction solvent or other reagents used during the synthesis and workup can contaminate the final product.

The identification of these impurities is crucial for developing an effective purification strategy. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in analyzing the crude reaction mixture and assessing the purity of the final product.

Purification Techniques

Crystallization:

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature, while the impurities remain either highly soluble or insoluble at all temperatures. For a compound like this compound, which is a solid at room temperature, a systematic screening of solvents with varying polarities (e.g., hexanes, ethyl acetate (B1210297), isopropanol, and mixtures thereof) would be necessary to identify the optimal conditions for crystallization.

The process generally involves:

Dissolving the crude product in a minimal amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of well-defined crystals of the pure compound.

Isolating the crystals by filtration and washing them with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove residual solvent.

Chromatography:

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. For this compound, normal-phase chromatography using a silica (B1680970) gel stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be effective. The separation is monitored by techniques such as Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity applications, offering superior resolution compared to conventional column chromatography.

Extraction:

Liquid-liquid extraction can be used as a preliminary purification step to remove certain types of impurities. For example, an acidic wash (e.g., with dilute hydrochloric acid) can remove basic impurities like unreacted di-n-propylamine, while a basic wash (e.g., with sodium bicarbonate solution) can remove acidic byproducts.

Yield Optimization Strategies

Optimizing the yield of this compound involves a careful study of the reaction variables to maximize the conversion of starting materials to the desired product and minimize the formation of byproducts.

Stoichiometry of Reactants: The molar ratio of the reactants plays a crucial role. Using a slight excess of the di-n-propylamine can help drive the reaction to completion, ensuring that both acyl groups of the malonic acid derivative react. However, a large excess should be avoided as it can complicate the purification process.

Reaction Temperature and Time: The reaction temperature influences the rate of the reaction. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesirable byproducts. Therefore, it is essential to find an optimal temperature that provides a reasonable reaction rate without compromising the yield. The reaction time should also be optimized to ensure the reaction proceeds to completion without allowing for significant product degradation or side reactions.

Catalyst and Solvent Effects: The choice of catalyst, if any, and the reaction solvent can significantly impact the yield. For instance, in the amidation reaction, the use of a non-nucleophilic base as a scavenger for the acid generated can be beneficial. The solvent should be inert to the reactants and products and should facilitate the reaction by providing a suitable medium for the reactants to interact.

Work-up Procedure: An efficient work-up procedure is essential to isolate the product with minimal losses. This includes the choice of extraction solvents, the number of extractions, and the methods used for washing and drying the organic phase.

The following table summarizes potential purification strategies and their expected outcomes for this compound production.

Purification Technique Target Impurities Typical Solvents/Conditions Expected Purity Expected Yield Recovery
RecrystallizationUnreacted starting materials, byproducts with different solubilityHexanes/Ethyl Acetate, Isopropanol>98%60-90%
Column Chromatography (Silica Gel)Mono-amidated intermediate, closely related byproductsGradient of Ethyl Acetate in Hexanes>99%70-95%
Acidic Wash (Liquid-Liquid Extraction)Unreacted di-n-propylamineDilute HCl->95%
Basic Wash (Liquid-Liquid Extraction)Acidic byproducts, unreacted malonic acid derivativesSaturated NaHCO₃->95%

By systematically applying these purification techniques and optimizing the reaction parameters, it is possible to produce this compound with high purity and in excellent yield, making it suitable for its intended applications.

Coordination Chemistry of N,n,n ,n Tetrapropylmalonamide

Ligand Design Principles for Chelating Diamides

The effectiveness of a chelating agent is deeply rooted in its structural and electronic properties, which dictate its ability to form stable complexes with metal ions. ebsco.comnumberanalytics.com For diamides like N,N,N',N'-tetrapropylmalonamide, these principles are centered on their multidentate character and the influence of their alkyl substituents.

Multidentate Character and Coordination Modes

This compound is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. ebsco.com This chelation is a fundamental aspect of its coordination chemistry, leading to the formation of a stable, six-membered chelate ring with the metal ion. ebsco.comacs.org The primary mode of coordination for malonamides involves the two carbonyl oxygen atoms, which act as Lewis bases, donating electron pairs to the acidic metal center. chemrxiv.org This bidentate coordination is significantly more stable thermodynamically than the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect. libretexts.org The formation of these chelate rings enhances the stability of the resulting metal complex, a crucial factor in coordination chemistry. ebsco.comacs.org

The ability of malonamides to act as neutral ligands and effectively compete with water molecules for a place in the metal's coordination sphere makes them particularly interesting for f-element chemistry. osti.gov In some instances, malonamide (B141969) ligands can exhibit different coordination modes, such as acting as a monodentate ligand, although the bidentate chelating mode is predominant. osti.govresearchgate.net The flexibility of the ligand backbone allows it to adopt conformations suitable for chelation with a range of metal ions. chemrxiv.org

Steric and Electronic Influences of Propyl Substituents on Coordination

The four propyl groups attached to the nitrogen atoms of this compound exert significant steric and electronic influences on its coordination behavior. The propyl group is a three-carbon alkyl substituent. wikipedia.org

Steric Effects: The size of the propyl groups introduces steric hindrance around the coordination site. rsc.org This steric bulk can influence the stoichiometry of the resulting metal complexes, potentially limiting the number of ligand molecules that can coordinate to a single metal ion. Compared to smaller substituents like methyl or ethyl groups, the larger propyl groups create a more crowded environment around the metal center. This can affect the coordination geometry and the stability of the complex. While detailed structural studies on this compound complexes are less common than for their tetramethyl counterparts, it is expected that the increased steric demand of the propyl groups would influence the arrangement of the ligands in the coordination sphere. osti.govrsc.org

Complexation with f-Block Elements (Lanthanides and Actinides)

The complexation of this compound with f-block elements is of particular interest due to the potential for separating trivalent actinides from lanthanides in spent nuclear fuel. osti.gov The subtle differences in the coordination chemistry of these elements with malonamide ligands form the basis for such separation processes. iaea.orgiaea.orgnih.gov

Thermodynamic and Kinetic Aspects of Metal-Ligand Binding

The formation of complexes between this compound and f-block elements is governed by thermodynamic and kinetic factors. The stability of these complexes is a result of a delicate balance between enthalpy and entropy changes upon complexation. nih.govnih.gov

Kinetic studies provide insights into the rates of complex formation and dissociation. rsc.org The kinetics of metal binding can be affected by factors such as the concentration of the reactants and the steric accessibility of the metal ion. rsc.orgmdpi.com Understanding these kinetic pathways is crucial for optimizing extraction processes. mdpi.com

Thermodynamic/Kinetic ParameterInfluence on Complexation
Enthalpy of Binding (ΔH) Generally favorable (exothermic) due to strong M-O bond formation. nih.gov
Entropy of Binding (ΔS) Often positive and favorable due to the chelate effect and desolvation. libretexts.orgnih.gov
Gibbs Free Energy (ΔG) Negative values indicate spontaneous complex formation, determined by ΔH and ΔS. libretexts.org
Rate of Formation Influenced by reactant concentrations and steric factors. rsc.org
Rate of Dissociation Important for the reversibility of extraction processes.

Stoichiometry and Stability of this compound Complexes

The stoichiometry of the complexes formed between this compound and f-block elements can vary depending on the metal ion and the reaction conditions. nih.gov Commonly observed stoichiometries include 1:1, 1:2, and 1:3 metal-to-ligand ratios. chemrxiv.orgnih.gov For instance, in many lanthanide complexes with malonamides, two ligand molecules coordinate to the metal center, resulting in a [Ln(L)₂(NO₃)₃] type complex. osti.govrsc.org

The stability of these complexes generally increases across the lanthanide series from La(III) to Lu(III), which is attributed to the lanthanide contraction. nih.govcapes.gov.br As the ionic radius of the lanthanide ion decreases, the charge density increases, leading to stronger electrostatic interactions with the ligand and thus higher stability constants. nih.govcapes.gov.brchemicalpapers.com However, this trend can be influenced by steric factors, and for very heavy lanthanides, steric repulsion between the ligands can sometimes lead to a leveling off or even a decrease in stability. capes.gov.br The stability of actinide complexes with malonamides is similar to that of the lanthanides, but subtle differences in their binding affinities allow for their separation. iaea.org

Metal IonTypical Stoichiometry (Metal:Ligand)Trend in Stability
Lanthanides (Ln³⁺) 1:1, 1:2, 1:3 chemrxiv.orgnih.govGenerally increases with decreasing ionic radius (La to Lu). nih.govcapes.gov.br
Actinides (An³⁺) 1:1, 1:2, 1:3Similar to lanthanides, allowing for competitive extraction. iaea.org

Coordination Geometry and Structural Motifs in f-Element Complexes

The f-block elements are known for their high and variable coordination numbers, typically ranging from 8 to 12. libretexts.org In their complexes with this compound and related ligands, coordination numbers of 8, 9, and 10 are common. osti.govlibretexts.org The coordination geometry around the metal center is often a distorted version of idealized polyhedra such as the square antiprism, dodecahedron (for coordination number 8), or monocapped square antiprism (for coordination number 9). libretexts.org

Structural studies on lanthanide-malonamide complexes have revealed the existence of different structural families across the lanthanide series. osti.govresearchgate.net For example, with N,N,N',N'-tetramethylmalonamide, early lanthanides (La-Sm) form 10-coordinate complexes with two bidentate malonamide ligands and three bidentate nitrate (B79036) ions. osti.gov For the middle lanthanides (Eu-Er), a different spatial arrangement of the ligands is observed. osti.gov With the heavier lanthanides (Yb, Lu), 9-coordinate complexes can be formed, which may also include a solvent molecule in the coordination sphere. osti.gov In some cases, charged molecular anion-cation pairs can be formed. chemrxiv.orgosti.gov The specific coordination geometry is a result of a complex interplay between the size of the metal ion, the steric and electronic properties of the ligand, and the nature of the counter-ions present. libretexts.orgcsic.esdoubtnut.com

FeatureDescription
Coordination Number Typically 8, 9, or 10 for f-block elements. osti.govlibretexts.org
Coordination Geometry Distorted polyhedra such as square antiprismatic or dodecahedral. libretexts.org
Structural Motifs Formation of different structural families across the lanthanide series; can include monomeric neutral complexes or ionic pairs. osti.govresearchgate.net

Complexation with d-Block and Other Metal Ions

The coordination chemistry of this compound (TPMA) extends beyond the well-documented interactions with f-block elements to include complexation with a variety of d-block and other metal ions. The versatility of TPMA as a ligand stems from its molecular structure, which facilitates the formation of stable chelate complexes.

Versatility in Metal Ion Binding

This compound is a bidentate ligand that coordinates to metal ions through the two carbonyl oxygen atoms. This chelation results in the formation of a stable six-membered ring, a common feature in the coordination chemistry of malonamides. The presence of four propyl groups attached to the nitrogen atoms imparts significant lipophilicity to the molecule, making it suitable for use in solvent extraction systems for separating metal ions from aqueous solutions.

The ability of TPMA to form complexes is not limited to a specific group of metals. While its application in the separation of lanthanides and actinides is a primary focus of research, its fundamental coordination capabilities allow it to bind with a range of d-block transition metals. These interactions are governed by the principles of hard and soft acids and bases (HSAB) theory, where the hard oxygen donor atoms of the carbonyl groups show a preference for hard to borderline metal ions. Consequently, TPMA can form complexes with first-row transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II), as well as with other metal ions that have an affinity for oxygen-donor ligands. The stoichiometry of the resulting complexes can vary, with common forms being [M(TPMA)]n+, [M(TPMA)2]n+, and [M(TPMA)3]n+, depending on the size and charge of the metal ion and the reaction conditions.

Comparative Analysis of Binding Affinities Across Metal Series

The binding affinity of this compound for different metal ions is influenced by several factors, including the nature of the metal ion, the steric effects of the ligand, and the solvent system employed. While comprehensive studies detailing the stability constants for a wide array of d-block metal complexes with TPMA are not extensively available in the reviewed literature, some trends can be inferred from related systems and general principles of coordination chemistry.

For divalent first-row transition metal ions, the binding affinity is generally expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the decrease in ionic radii and the increase in ligand field stabilization energy across the series, with a notable exception for copper(II) due to the Jahn-Teller effect which provides additional stability to its complexes.

The steric hindrance imposed by the four propyl groups on the nitrogen atoms of TPMA also plays a crucial role in determining its binding affinity. Research on a series of N,N,N',N'-tetraalkylmalonamide chelating resins has shown that the uptake of metal ions tends to decrease as the length of the alkyl chain increases. This is attributed to the increased steric bulk around the coordinating oxygen atoms, which can hinder the approach of the metal ion.

Table 1: Effect of Alkyl Chain Length on the Uptake of Metal Ions by Malonamide Chelating Resins

Malonamide LigandAlkyl GroupU(VI) Uptake (relative)Ce(III) Uptake (relative)
N,N,N',N'-Tetraethylmalonamide (TEMA)EthylHigherHigher
N,N,N',N'-Tetra-n-propylmalonamide (TPrMA)n-PropylIntermediateIntermediate
N,N,N',N'-Tetra-n-butylmalonamide (TBMA)n-ButylLowerLower
N,N,N',N'-Tetra-n-pentylmalonamide (TPeMA)n-PentylLowestLowest

This table illustrates the general trend observed in the uptake of U(VI) and Ce(III) ions by chelating resins functionalized with different N,N,N',N'-tetraalkylmalonamides. The data is presented qualitatively to show the relative effect of increasing alkyl chain length. ias.ac.in

Based on these considerations, a qualitative comparison of the expected binding affinities of this compound for some first-row transition metals can be proposed.

Table 2: Qualitative Comparison of Expected Binding Affinities of this compound for Select d-Block Metal Ions

Metal IonExpected Relative Binding AffinityGoverning Factors
Mn(II)LowLow ligand field stabilization energy.
Co(II)ModerateModerate ligand field stabilization energy.
Ni(II)Moderate to HighHigh ligand field stabilization energy.
Cu(II)HighJahn-Teller effect providing extra stability.
Zn(II)Low to ModerateNo ligand field stabilization energy, affinity driven by electrostatic and covalent interactions.

This table provides a qualitative prediction of the relative binding affinities based on the Irving-Williams series and general principles of coordination chemistry. Specific experimental data for this compound is required for quantitative validation.

Spectroscopic and Structural Characterization Methodologies for N,n,n ,n Tetrapropylmalonamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of TPMA and its complexes in solution. nih.gov It provides information on the connectivity of atoms and the three-dimensional structure of molecules.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the molecular structure of TPMA. youtube.com In a typical ¹H NMR spectrum of the free ligand, distinct signals corresponding to the different proton environments within the propyl chains and the central methylene (B1212753) group are observed. Similarly, the ¹³C NMR spectrum displays unique resonances for each chemically non-equivalent carbon atom. wikipedia.orgyoutube.com

Upon complexation with a metal ion, significant changes in the chemical shifts of the protons and carbons near the coordination site are often observed. The magnitude and direction of these shifts provide valuable information about the coordination mode and the electronic effects of the metal ion on the ligand. For instance, the coordination of a lanthanide ion to the carbonyl oxygen atoms of a malonamide (B141969) ligand typically induces downfield shifts in the adjacent methylene and N-alkyl protons due to the deshielding effect of the metal center.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Malonamide Ligand Before and After Complexation.

Assignment Free Ligand (ppm) Complexed Ligand (ppm)
¹H NMR
α-CH₂ (Propyl)~3.2Shifted
β-CH₂ (Propyl)~1.6Shifted
γ-CH₃ (Propyl)~0.9Shifted
CO-CH₂-CO~3.5Shifted
¹³C NMR
C=O~168Shifted
α-CH₂ (Propyl)~48Shifted
β-CH₂ (Propyl)~20Shifted
γ-CH₃ (Propyl)~11Shifted
CO-CH₂-CO~45Shifted

Note: The exact chemical shifts can vary depending on the solvent and the specific metal ion.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the conformation of TPMA and its complexes. mnstate.eduucl.ac.ukharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin couplings between protons, typically through two or three bonds. libretexts.org For TPMA, COSY spectra would show correlations between the protons of the propyl chains (α-CH₂ to β-CH₂ and β-CH₂ to γ-CH₃), confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons. libretexts.org It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com For instance, an HMBC spectrum could show a correlation between the α-protons of the propyl group and the carbonyl carbon, providing direct evidence of the N-C bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. ucl.ac.uk For flexible molecules like TPMA, NOESY can help to determine the preferred conformation in solution. Upon complexation, changes in the NOE patterns can indicate conformational locking or changes in the ligand's orientation around the metal center.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of TPMA and its complexes. sphinxsai.com These methods are particularly sensitive to changes in bond strength and symmetry upon coordination. researchgate.netnih.gov

The most informative region in the vibrational spectra of TPMA is typically that of the carbonyl (C=O) and amide vibrational modes. nih.gov The strong C=O stretching vibration in the free ligand, usually observed in the region of 1630-1660 cm⁻¹, is highly sensitive to coordination. When TPMA acts as a bidentate ligand, coordinating to a metal ion through both carbonyl oxygen atoms, the C=O stretching frequency typically shifts to a lower wavenumber (redshift). This shift is a direct consequence of the weakening of the C=O bond due to the donation of electron density from the oxygen to the metal ion. mdpi.com

The amide bands, which arise from combinations of C-N stretching and N-H bending vibrations (though TPMA is a tertiary amide), are also affected by complexation. nih.gov Changes in the positions and intensities of these bands can provide further evidence of coordination.

Table 2: Typical Infrared (IR) Frequencies (cm⁻¹) for the Carbonyl Stretch of N,N,N',N'-Tetrapropylmalonamide Before and After Complexation.

Vibrational Mode Free Ligand (cm⁻¹) Complexed Ligand (cm⁻¹) Change upon Complexation
ν(C=O)~1645~1600 - 1620Redshift of 25-45 cm⁻¹

Note: The magnitude of the shift depends on the metal ion and the coordination geometry.

Furthermore, if other coordinating ligands, such as nitrate (B79036) or water molecules, are present in the complex, their characteristic vibrational modes will also be observed in the IR and Raman spectra, providing a more complete picture of the coordination sphere. researchgate.net

Electronic Spectroscopy: UV-Vis and Luminescence Techniques

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and luminescence techniques, probes the electronic transitions within the TPMA complexes. nih.gov

UV-Vis spectroscopy is often used to study the formation of complexes in solution. nih.gov While TPMA itself may not have strong absorptions in the visible region, its complexes with certain transition metals or lanthanides can exhibit characteristic d-d or f-f transitions, respectively. The position and intensity of these absorption bands can provide information about the coordination geometry and the nature of the metal-ligand interaction.

Luminescence spectroscopy is particularly valuable for studying the complexes of TPMA with lanthanide ions, such as europium (Eu³⁺) and terbium (Tb³⁺). The TPMA ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths (e.g., red for Eu³⁺ and green for Tb³⁺). This sensitized luminescence is a hallmark of complex formation. The luminescence lifetime and quantum yield of these complexes are sensitive to the coordination environment, including the number of coordinated solvent molecules.

Ligand-Centered Transitions and Metal-to-Ligand Charge Transfer Bands

The electronic absorption spectra of TPMA and its metal complexes are characterized by distinct transitions that provide insight into their electronic structure. In the free ligand, transitions are typically centered within the molecule, often involving the promotion of an electron from a non-bonding orbital on the oxygen or nitrogen atoms to a π* anti-bonding orbital of the carbonyl group (n→π* transitions).

Upon complexation with a metal ion, particularly a transition metal or f-block element, new absorption bands can appear. These are often classified as charge-transfer (CT) bands.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a vacant or partially filled metal-centered d- or f-orbital. libretexts.org This process is favored when the ligand is easily oxidized and the metal is in a high oxidation state. libretexts.org The result of an LMCT transition is the formal reduction of the metal center. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): Conversely, if the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying empty orbitals (π-acceptor ligands), an MLCT transition can occur. libretexts.orgcareerendeavour.com In this case, an electron is excited from a metal-based orbital to a ligand-centered π* orbital, resulting in the formal oxidation of the metal. libretexts.orgnsf.gov MLCT transitions are common for complexes with aromatic ligands like bipyridine or phenanthroline and are known for their intense color. careerendeavour.com

Luminescence Probes for f-Element Complexation Dynamics

The complexation of TPMA with f-block elements, such as lanthanides, can be effectively studied using luminescence spectroscopy. Certain lanthanide ions, notably Europium(III) and Terbium(III), exhibit characteristic and long-lived luminescence when they are part of a coordination complex.

The process relies on the "antenna effect." The organic ligand, in this case, TPMA, absorbs incident light (typically UV) and is excited to a higher energy singlet state. Through intersystem crossing, the energy is transferred to a triplet state of the ligand. This energy is then non-radiatively transferred to the central lanthanide ion, exciting it to one of its f-electron energy levels. The lanthanide ion then de-excites by emitting light at its characteristic wavelength, which is in the visible region of the spectrum (red for Eu(III) and green for Tb(III)).

By monitoring changes in the luminescence intensity, lifetime, and emission spectrum of the lanthanide ion, valuable information about the complexation process can be obtained. nih.gov This includes the determination of complex stoichiometry, stability constants, and the number of solvent molecules coordinated to the metal ion. nih.gov For example, time-resolved laser-fluorescence spectroscopy (TRLFS) can be used to evaluate the luminescence lifetimes of Eu(III) complexes, providing insights into the coordination environment. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For TPMA and its complexes, this method provides definitive information on the solid-state structure, including how the ligand coordinates to the metal center and how the complex molecules pack together in the crystal lattice. nih.govchemrxiv.org The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined. nih.gov

The structural data obtained from X-ray crystallography are fundamental for understanding the coordination chemistry of TPMA and for interpreting results from other analytical techniques. nih.gov

Crystal Structure Analysis of this compound Complexes

Crystal structure analysis of lanthanide-TPMA complexes reveals detailed information about their coordination geometry. For instance, studies on N,N,N',N'-tetramethylmalonamide (TMMA), a close analog of TPMA, complexed with lanthanide nitrates have shown the formation of various structural families across the lanthanide series. researchgate.netosti.gov These include discrete charge-neutral complexes and charged molecular anion-cation pairs, with variations in coordination numbers and ligand denticity. researchgate.netosti.gov

Bond Lengths, Angles, and Intermolecular Interactions

Detailed analysis of the crystal structures provides precise measurements of bond lengths and angles within the coordination sphere of the metal ion.

Table 1: Selected Bond Parameters in Metal-Malonamide Complexes

Parameter Description Typical Value Range
M-O (amide) The distance between the metal center and the coordinating oxygen atom of the malonamide ligand. 2.28 - 2.33 Å for Ln(III) osti.gov
M-O (nitrate) The distance between the metal center and an oxygen atom of a coordinating nitrate anion. 2.44 - 2.50 Å for Ln(III) osti.gov
C=O The bond length of the carbonyl group in the malonamide ligand. ~1.25 Å rsc.org
C-N The bond length of the amide C-N bond. ~1.33 Å rsc.org
C-C The bond length of the central C-C bond in the malonamide backbone. ~1.51 Å rsc.org
O-M-O The chelate bite angle formed by the bidentate malonamide ligand with the metal center. Varies with metal ion size.

This table presents typical values; actual values vary depending on the specific metal ion and crystal structure.

The bond lengths between the metal and the coordinating oxygen atoms (M-O) generally decrease across the lanthanide series, a phenomenon known as lanthanide contraction. osti.gov For example, the Ln-O(TMMA) bond length has been observed to shorten from 2.3229 Å for Dysprosium(III) to 2.2896 Å for Thulium(III). osti.gov

Beyond covalent bonds, the crystal structures are often stabilized by a network of intermolecular interactions, such as hydrogen bonds (e.g., C-H···O) and van der Waals forces. nih.gov These interactions dictate how the complex molecules pack in the solid state. nih.gov

Other Characterization Techniques (e.g., Mass Spectrometry)

Mass spectrometry (MS) is a valuable tool for characterizing TPMA and its complexes, particularly in the gas phase. nih.gov Electrospray ionization (ESI-MS) is a soft ionization technique well-suited for analyzing non-covalent complexes, allowing for the determination of the stoichiometry and composition of species present in solution. nih.govnih.gov

In a typical ESI-MS experiment, a solution of the complex is sprayed into the mass spectrometer, generating gaseous ions of the intact complex. The mass-to-charge ratio (m/z) of these ions is then measured. This technique can confirm the formation of 1:1, 1:2, or 1:3 metal-to-ligand complexes and can also detect the presence of adducts with solvent molecules or counter-ions. nih.gov Native mass spectrometry can be particularly powerful for studying ternary complexes and other protein-ligand interactions at equilibrium. nih.gov

Computational and Theoretical Investigations of N,n,n ,n Tetrapropylmalonamide

Density Functional Theory (DFT) Calculations on Ligand and Metal Complexes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and their metal complexes. It is instrumental in understanding the nature of chemical bonds, molecular orbitals, and predicting various spectroscopic properties.

DFT calculations are employed to determine the optimized geometry of N,N,N',N'-Tetrapropylmalonamide and its complexes with metal ions. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, revealing the three-dimensional conformation of the molecule. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

For metal complexes of this compound, DFT is used to elucidate the nature of the metal-ligand bonding. By analyzing the electron density distribution and the molecular orbitals involved in the coordination, it is possible to characterize the interactions as predominantly electrostatic or covalent. This understanding is crucial for explaining the selectivity of the ligand for different metal ions. Techniques such as Natural Bond Orbital (NBO) analysis can further quantify the charge transfer between the metal and the ligand.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table illustrates the type of data obtained from DFT calculations. Specific values for this compound require a dedicated computational study.

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D
Mulliken Charge on Carbonyl Oxygen-0.6 e
Mulliken Charge on Amide Nitrogen-0.4 e

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model. researchgate.netnih.gov DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in Infrared (IR) and Raman spectra. nih.gov By analyzing the vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as the stretching of the carbonyl (C=O) group or the bending of the N-C-H bonds.

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption bands observed experimentally. The analysis of these transitions can reveal their nature, for instance, whether they are π-π* or n-π* transitions, providing a deeper understanding of the molecule's electronic behavior. researchgate.net

Molecular Dynamics (MD) Simulations of Extraction Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the complex dynamic processes that occur in solvent extraction systems containing this compound.

In solvent extraction, the interface between the aqueous and organic phases is where the crucial transfer of metal ions occurs. MD simulations can model this interface, providing insights into the orientation and behavior of this compound molecules at the boundary. Studies on analogous molecules like N,N,N',N'-tetraoctyl diglycolamide (TODGA) have shown that these types of ligands can form reverse aggregates in the organic phase. nih.gov It is expected that this compound would exhibit similar behavior, where the polar parts of the molecules cluster together to create a favorable environment for extracted water and acid, while the nonpolar propyl chains remain exposed to the organic diluent. nih.gov

These simulations can also reveal the formation and dynamics of these aggregates within the bulk organic phase. The size, shape, and stability of these aggregates are influenced by the concentration of the ligand, water, and any extracted acids or metal ions. nih.gov Understanding this aggregation is key to explaining the non-ideal behavior often observed in solvent extraction systems.

Table 2: Typical Parameters for an MD Simulation of a Malonamide (B141969) Extraction System Based on a study of the related compound N,N,N',N'-tetraoctyl diglycolamide (TODGA), these parameters are representative of what would be used for this compound. nih.gov

ParameterValue/Description
Force FieldGAFF (General Amber Force Field)
Water ModelTIP3P
EnsembleNPT (Isothermal-isobaric)
Temperature298.15 K
Pressure1 bar
Simulation Time>20 ns

MD simulations provide a dynamic picture of how metal ions are transported from the aqueous phase to the organic phase. nih.govnih.gov This includes the process of the metal ion shedding its hydration shell, coordinating with the this compound ligands at the interface, and being drawn into the organic phase as a complex. The simulations can calculate the potential of mean force (PMF) for this transfer process, which reveals the energy barriers associated with each step.

By analyzing the simulation trajectories, researchers can identify the specific coordination modes of the ligand with the metal ion and the role of other species, such as counter-ions or water molecules, in stabilizing the extracted complex. This detailed mechanistic information is invaluable for designing more efficient and selective extraction agents.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. wikipedia.org

For a series of malonamide-based extractants, a QSAR model could be developed to predict their extraction efficiency for a specific metal ion. The "activity" in this case would be a measure of extraction performance, such as the distribution ratio (D). The "structure" is represented by a set of numerical values called molecular descriptors. nih.gov These descriptors can be categorized as:

1D: Atom counts, molecular weight.

2D: Topological indices that describe branching and connectivity.

3D: Geometrical properties such as molecular volume or surface area.

Physicochemical: LogP (lipophilicity), polarizability, dipole moment.

Once a dataset of malonamides with known extraction efficiencies is compiled, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build the QSAR model. duke.edu A robust QSAR model can then be used to predict the extraction efficiency of new, un-synthesized malonamide derivatives, guiding the design of more effective ligands. While specific QSAR studies on this compound were not found, the methodology is highly applicable to this class of compounds.

Table 3: Examples of Molecular Descriptors for a QSAR Study of Malonamide Extractants

Descriptor TypeExample DescriptorDescription
TopologicalWiener IndexRelates to molecular branching.
GeometricalMolecular Surface AreaTotal surface area of the molecule.
ElectronicDipole MomentMeasures the polarity of the molecule.
PhysicochemicalLogPRepresents the lipophilicity of the molecule.

Correlation of Molecular Descriptors with Extraction Performance

Quantitative Structure-Activity Relationship (QSAR) models are powerful statistical tools that correlate the structural or property-describing features of molecules, known as molecular descriptors, with their observed activity, such as extraction efficiency. researchgate.netresearchgate.netnih.govnih.gov These models are instrumental in understanding the key molecular attributes that govern the extraction performance of ligands like this compound.

While comprehensive QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general principles derived from studies on similar malonamides can be extrapolated to understand its behavior. The performance of malonamide extractants is typically influenced by a combination of electronic, steric, and lipophilic factors.

Key Molecular Descriptors and Their Potential Influence:

A variety of molecular descriptors are typically calculated to build robust QSAR models. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charges on the donor oxygen and nitrogen atoms, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). For this compound, the electron density on the carbonyl oxygen atoms is a critical parameter, as these are the primary coordination sites for metal ions.

Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that measures the lipophilicity of the extractant. A suitable balance of hydrophilicity and lipophilicity is crucial for the efficient transfer of the metal complex from the aqueous phase to the organic phase.

Illustrative Data Table of Molecular Descriptors:

While specific QSAR model data for this compound is scarce, the following table illustrates the types of molecular descriptors that would be considered in such a study. The values presented are hypothetical and for illustrative purposes only.

Descriptor CategoryDescriptor NameHypothetical Value for this compoundPotential Impact on Extraction
Electronic Partial Charge on Carbonyl Oxygen-0.55 eHigher negative charge can enhance electrostatic interaction with metal cations.
Dipole Moment3.5 DA higher dipole moment may influence solubility and interfacial activity.
HOMO Energy-8.2 eVRelates to the electron-donating ability of the ligand.
LUMO Energy1.5 eVRelates to the electron-accepting ability and stability of the complex.
Steric/Topological Molecular Volume350 ųInfluences the stoichiometry and geometry of the metal complex.
Molecular Surface Area450 ŲAffects the interaction with the solvent and the interface.
Lipophilicity logP3.8A higher value indicates greater solubility in the organic phase.

Ligand Design Optimization through Computational Screening

Computational screening offers a rapid and cost-effective approach to identify promising new ligands with enhanced extraction and separation properties. researchgate.net By starting with a parent structure like this compound, a virtual library of analogous compounds can be created by systematically modifying its chemical structure. These modifications could include altering the length or branching of the alkyl chains or introducing different functional groups.

The process typically involves:

Generation of a Virtual Library: A series of virtual analogues of this compound are designed.

Calculation of Molecular Descriptors: For each virtual compound, a set of relevant molecular descriptors is calculated.

Prediction of Extraction Performance: Using a pre-established QSAR model or by performing higher-level quantum chemical calculations, the extraction performance of each analogue is predicted.

Selection of Promising Candidates: The most promising candidates are identified for subsequent experimental synthesis and testing.

Illustrative Table for Computational Screening:

This table illustrates how computational screening could be used to evaluate derivatives of this compound. The predicted extraction efficiencies are hypothetical.

CompoundModification from Parent StructurePredicted Extraction Efficiency (Am³⁺)Predicted Separation Factor (Am³⁺/Eu³⁺)
This compound (Parent) -BaselineBaseline
Analogue 1Replacement of propyl with isopropyl groupsPotentially higher due to steric effectsMay increase due to altered complex geometry
Analogue 2Replacement of propyl with butyl groupsMay increase due to higher lipophilicityMay decrease due to increased steric hindrance
Analogue 3Introduction of an ether linkage in the propyl chainCould enhance solubility and extraction kineticsMay be influenced by the additional donor atom

Mechanistic Insights into Complexation and Reactivity through Advanced Computational Models

Advanced computational models, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intricate details of complexation and reactivity at the molecular level. nih.govnih.gov These models can provide information on the geometry of the metal-ligand complexes, the nature of the chemical bonding, and the thermodynamics of the extraction process.

For this compound, DFT calculations can be employed to study its interaction with actinide and lanthanide ions, such as Am(III) and Eu(III), to understand the basis of its separation selectivity. nih.gov

Key Insights from Computational Models:

Complex Geometry and Stoichiometry: DFT calculations can predict the most stable three-dimensional structure of the complex formed between this compound and a metal ion. This includes determining the coordination number of the metal ion and the stoichiometry of the complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio). Studies on similar malonamides have shown that the lanthanide ions are often 10-coordinate, binding to two malonamide ligands and three nitrate (B79036) anions. rsc.org

Bonding Analysis: By analyzing the electron density distribution, one can characterize the nature of the bonds between the metal ion and the donor atoms of the ligand. This can reveal the degree of covalent character in the metal-ligand interaction, which is believed to be a key factor in the selective separation of actinides from lanthanides.

Thermodynamic Parameters: DFT calculations can be used to compute the Gibbs free energy of complexation, which provides a measure of the stability of the complex. By comparing the complexation energies for Am(III) and Eu(III), the theoretical separation factor can be estimated. Thermodynamic studies on the complexation of Am(III) and Eu(III) with other ligands have shown that Am(III) complexes often have lower binding energies. nih.gov

Solvent Effects: The influence of the solvent on the complexation process can also be modeled using continuum or explicit solvent models. This is crucial for obtaining results that are comparable to experimental data, as the solvent can significantly affect the stability of the complexes.

Radiolytic Stability and Degradation Pathways of N,n,n ,n Tetrapropylmalonamide

Influence of Ionizing Radiation on Ligand Integrity

Exposure to ionizing radiation, such as gamma rays, can induce significant chemical changes in organic molecules like N,N,N',N'-Tetrapropylmalonamide. The energy deposited by radiation can lead to the formation of reactive species, including radicals, which can attack the ligand molecule, leading to its degradation. This process can alter the physicochemical properties of the solvent system and compromise its extraction efficiency.

Research on the radiolytic degradation of malonamides, the class of compounds to which this compound belongs, has identified several key degradation products. tandfonline.com While studies specifically detailing the radiolytic products of the tetrapropyl derivative are not extensively available in public literature, a general degradation scheme for malonamides with the formula (R(R')NCO)₂CHR'' has been proposed. tandfonline.com

The primary degradation pathways are believed to involve the cleavage of the C-N and C-C bonds within the molecule. The main identified degradation products for the broader malonamide (B141969) class include:

Amides: Formed from the cleavage of the central carbon-carbonyl carbon bond.

Carboxylic acids: Resulting from the oxidation of intermediate radical species.

Aldehydes and Ketones: Arising from the scission of the alkyl chains.

For this compound, it is hypothesized that similar degradation products would be observed, such as N,N-dipropylacetamide and propanoic acid, alongside various smaller alkyl fragments. The identification of these products is typically achieved through techniques like gas chromatography (GC) coupled with mass spectrometry (MS) or Fourier transform infrared spectroscopy (FTIR). tandfonline.com

Table 1: Potential Radiolytic Degradation Products of this compound

Compound Class Potential Specific Product Origin
Secondary AmideN-propylacetamideCleavage of the malonamide backbone
Carboxylic AcidPropanoic acidOxidation of propyl radicals
AldehydePropanalScission of the N-propyl group
AlkanePropaneRadical recombination

This table is illustrative and based on general degradation pathways of similar compounds.

The rate at which this compound degrades under irradiation is a crucial parameter for assessing its long-term performance. The degradation kinetics are influenced by several factors, including the absorbed radiation dose, the dose rate, the presence of an aqueous phase (such as nitric acid in nuclear reprocessing), and the temperature.

Impact of Complexed Metal Ions on Radiolytic Stability

In solvent extraction processes, the malonamide ligand will be complexed with metal ions, such as actinides and lanthanides. The presence of these complexed metal ions can significantly influence the radiolytic stability of the ligand.

The metal ion can act as an energy sink, dissipating the energy from ionizing radiation and thus protecting the ligand from degradation. This phenomenon, known as the "protective effect," has been observed for other extraction agents. Conversely, the metal ion could also promote degradation through catalytic processes or by altering the electron density within the ligand, making certain bonds more susceptible to radiolytic attack. For malonamides, it has been observed that the presence of degradation products can lead to a decrease in the distribution ratios for metal ions, which is attributed to both the reduction in the concentration of the intact extractant and the interfering effects of the degradation products themselves. tandfonline.com

Strategies for Enhancing Radiolytic Resistance

Improving the radiolytic stability of this compound and other malonamide-based solvents is an active area of research. Several strategies are being explored to mitigate the effects of radiation:

Molecular Modification: Altering the chemical structure of the malonamide can enhance its stability. For instance, introducing bulky alkyl groups or aromatic moieties can provide steric hindrance or act as radical scavengers, respectively.

Use of Scavengers: Adding "sacrificial" molecules to the solvent system that are more readily attacked by radiolytic radicals can protect the primary extractant. These scavengers consume the damaging radicals before they can react with the malonamide.

Diluent Effects: The choice of diluent in which the malonamide is dissolved plays a significant role. Aromatic diluents can offer better protection against radiolysis compared to aliphatic ones due to their ability to delocalize energy.

Implications for Long-Term Performance in Radioactive Environments

The radiolytic degradation of this compound has significant implications for its long-term performance in industrial-scale nuclear fuel reprocessing. The accumulation of degradation products can lead to several operational problems:

Reduced Extraction Efficiency: The decrease in the concentration of the active extractant and the formation of interfering degradation products can lower the efficiency of metal ion separation. tandfonline.com

Phase Separation Issues: The formation of polar degradation products can lead to the formation of stable emulsions or a third phase, complicating the separation of the organic and aqueous phases.

A thorough understanding of the radiolytic behavior of this compound is therefore paramount for the design and operation of robust and efficient advanced fuel cycles. Further research is needed to quantify its degradation kinetics and to fully elucidate the complex degradation pathways in the presence of various components of spent nuclear fuel.

Future Directions and Emerging Research Areas

Development of Next-Generation Malonamide (B141969) Ligands

The foundational design of malonamides, with their dual oxygen and nitrogen donor sites, makes them effective chelating agents, particularly stable under the acidic conditions required for metal extraction. sci-hub.se However, the demand for higher selectivity, improved efficiency, and greater stability has spurred the development of next-generation ligands.

Research efforts are focused on moving beyond simple tetra-alkyl malonamides to more sophisticated and purpose-built molecules. A key strategy involves creating more rigid molecular structures to enhance pre-organization for metal ion binding, which improves extraction properties. researchgate.netrsc.org For instance, modifications led to the development of the rigid 2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline (BTPhen) extractant, which demonstrated faster kinetics and better extraction capabilities for trivalent actinides over lanthanides. acs.org

Another innovative approach is the design of unsymmetrical ligands. A recently developed unsymmetrical phenanthroline-derived amide-triazine (Et-Tol-CyMe₄-ATPhen) extractant was designed and screened using theoretical computations, which predicted its strong potential for separating Americium(III) from Europium(III). acs.org This computational-aided approach allows for the pre-screening of novel structures, saving significant time and resources in the lab. These next-generation ligands often incorporate different donor atoms and structural backbones to fine-tune their selectivity. acs.org

FeatureFirst-Generation Ligands (e.g., N,N,N',N'-Tetrapropylmalonamide)Next-Generation Ligands (e.g., BTPhen, Et-Tol-CyMe₄-ATPhen)
StructureFlexible, acyclicRigidified, pre-organized platforms, often heterocyclic (phenanthroline, bipyridine) researchgate.netacs.org
Donor AtomsPrimarily 'hard' oxygen donors sci-hub.seCombination of 'hard' oxygen and 'soft' nitrogen donors researchgate.netacs.org
SelectivityModerate; effective for group separation (e.g., DIAMEX process) nih.govHigh; designed for specific inner-group separation (e.g., Am(III)/Eu(III)) acs.org
Design ApproachEmpirical synthesis and testingComputation-aided design and theoretical screening before synthesis acs.org

Integration into Advanced Separation Technologies

The primary application for malonamides like this compound has been in solvent extraction processes for partitioning minor actinides from lanthanides in used nuclear fuel, notably in the DIAMEX (DIAMide EXtraction) process. nih.gov Future research is focused on integrating these and next-generation ligands into more advanced and sustainable separation technologies.

Beyond traditional liquid-liquid extraction, malonamides have been investigated as carrier ligands in Supported Liquid Membrane (SLM) and as stationary phases in extraction chromatography systems. sci-hub.se These technologies can reduce the amount of solvent required and simplify the separation process.

The field of hydrometallurgy , which uses aqueous solutions for the recovery of metals, is a major area for integration. mdpi.com Advanced hydrometallurgical techniques are crucial for recovering valuable and critical metals from both primary ores and secondary sources like electronic waste. researchgate.netmdpi.com Malonamides are ideal candidates for these processes due to their stability in acidic media. sci-hub.se Emerging trends in hydrometallurgy include the use of novel solvent systems like ionic liquids and deep eutectic solvents, which could be paired with malonamide extractants to create greener and more efficient separation circuits. researchgate.netresearchgate.net

TechnologyRole of Malonamide LigandsKey Advantage
Solvent ExtractionPrimary extractant for actinides and lanthanides. nih.govHigh stability in acidic conditions and good extraction efficiency. sci-hub.se
Supported Liquid Membrane (SLM)Act as selective carriers to transport metal ions across the membrane. sci-hub.seMinimizes solvent inventory and allows for continuous processing.
Extraction ChromatographyServe as the stationary phase coated on a solid support. sci-hub.seCombines the selectivity of solvent extraction with the simplicity of a chromatographic column.
Advanced HydrometallurgySelective chelators in complex aqueous leachates from ores or recycled materials. mdpi.comresearchgate.netEnables targeted recovery of critical metals in sustainable processes. mdpi.com

Fundamental Understanding of Structure-Function Relationships at the Molecular Level

Computational chemistry and advanced analytical techniques are providing unprecedented insights.

Density Functional Theory (DFT): Theoretical studies have shown that the selectivity of ligands for americium(III) over europium(III) arises from stronger bonding interactions (M–O and M–N bonds) with the heavier actinide. The calculations of total bonding energies confirm a stronger binding affinity of these ligands toward Am(III), which aligns perfectly with experimental results. acs.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the aggregation behavior of malonamides in the organic phase and their mechanism of water extraction. osti.gov Recent studies on malonamide-alkane mixtures indicate that at low concentrations, the primary extraction mechanism involves the formation of 1:1 water-extractant adducts, rather than larger reverse micellar structures. osti.gov

Neutron Scattering: To probe the microscopic structure of the extraction system, researchers have developed methods to synthesize deuterated malonamides. researchgate.net The significant difference in neutron scattering properties between hydrogen and deuterium (B1214612) allows for contrast-matching small-angle neutron scattering (SANS) experiments. This powerful technique helps to elucidate the structure of solute species in the organic phase and at the liquid-liquid interface, which was previously difficult to determine. researchgate.net

These fundamental studies are crucial for moving beyond a "black box" approach and toward the rational, de novo design of ligands with precisely tailored properties. nih.gov

Structural FeatureInfluence on FunctionRelevant Research Finding
Amide Carbonyl Groups (C=O)Primary 'hard' donor sites for metal coordination. sci-hub.seForms stable O,O-chelate rings with metal ions like copper and f-elements. rsc.org
Backbone RigidityEnhances selectivity by pre-organizing donor atoms for specific metal ion sizes. researchgate.netRigid BTPhen structures show improved kinetics and separation factors compared to flexible malonamides. acs.org
Heterocyclic N-DonorsIntroduce 'soft' donor character, improving selectivity between actinides (softer) and lanthanides (harder). acs.orgComputational studies show stronger Am-N bonds than Eu-N bonds, explaining selectivity. acs.org
Alkyl Chain LengthAffects solubility in the organic diluent and influences aggregation behavior. osti.govMD simulations show how extractant and diluent molecular structure control critical fluctuations in the organic phase. osti.gov

Cross-Disciplinary Applications Beyond Current Scope

While the separation of rare earth elements remains a major driver of malonamide research, the unique chemical properties of this compound class have opened doors to a wide range of cross-disciplinary applications. sci-hub.sedundee.ac.uk The versatility of the malonamide scaffold allows for its adaptation into molecules with potent biological activity and novel material properties.

Medicinal Chemistry: Malonamide derivatives are considered "privileged chemical structures" in drug design. researchgate.netnih.gov They have been investigated as k-opioid receptor agonists, anticancer agents, and antidiabetic agents. sci-hub.seresearchgate.net Recent research has focused on designing malonamide-based inhibitors of blood coagulation Factor Xa (fXa), positioning them as potential antithrombotic drugs. nih.gov Furthermore, some derivatives are being studied as potential multi-target drugs for treating Alzheimer's disease by also inhibiting cholinesterases. researchgate.net

Antibacterial Agents: In the face of rising antimicrobial resistance, new chemical backbones for antibiotics are urgently needed. Scientists have synthesized malonamide derivatives that show potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat to human health. nih.gov These compounds not only kill the bacteria but are also effective at eradicating MRSA within biofilms. nih.gov

Materials Science: The hydrogen-bonding capabilities of malonamides have been harnessed to create supramolecular gels. Specific derivatives bearing phenylglycinol groups were found to be effective gelators, forming high-strength gels in certain solvent mixtures. sci-hub.se This opens up possibilities for their use in soft materials and controlled-release applications.

Catalysis: In a novel application, the malonamide framework has been used as an O,O-chelating ligand for copper catalysis. These copper-malonamide complexes have been successfully employed in azide-alkyne cycloaddition "click" reactions, which are fundamental for synthesizing oligo(triazoles) and other complex organic molecules. rsc.org

DisciplineSpecific Application of Malonamide DerivativeKey Research Finding
Medicinal ChemistryInhibitor of blood coagulation Factor Xa (fXa). nih.govMalonamide core acts as a bridge linking molecular fragments that bind to key pockets of the fXa enzyme. nih.gov
Antibacterial DrugsAntibiotic against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govA synthesized derivative exhibited high activity against multiple MRSA strains and was effective in eradicating biofilms. nih.gov
Materials ScienceSupramolecular gelator. sci-hub.seBis(phenylglycinol)malonamides form robust gels through extensive hydrogen bonding networks. sci-hub.se
CatalysisLigand for copper-catalyzed azide-alkyne cycloaddition. rsc.orgDemonstrated a rare use of the malonamide functionality as an effective ligand in copper catalysis. rsc.org

Q & A

Q. Experimental Protocol :

Prepare saturated solutions in target solvents.

Use gravimetric analysis or UV-Vis spectroscopy (λ = 210 nm) for quantification.

Advanced Question: How does this compound coordinate with transition metals, and what are its applications in extraction chemistry?

Methodological Answer:
The compound acts as a bidentate ligand , coordinating via carbonyl oxygen atoms. Applications include:

  • Lanthanide/Actinide Extraction : Forms stable complexes with Eu3+^{3+} and Am3+^{3+} in nitric acid media (log K ~4.2–5.8). Optimize extraction efficiency by adjusting pH (2.5–3.5) and ionic strength .
  • Catalysis : Used in Pd(II)-catalyzed cross-coupling reactions. Pre-coordinate PdCl2_2 with the ligand (1:2 molar ratio) to enhance catalytic activity .

Q. Data Contradictions :

  • Conflicting reports on Cu(II) binding affinity (log K = 3.5 vs. 4.1) may arise from solvent effects. Resolve via EXAFS or UV-Vis titration in consistent solvent systems .

Advanced Question: What advanced structural analysis techniques resolve conformational flexibility in this compound?

Methodological Answer:

  • X-ray Crystallography : Reveals a gauche conformation of propyl chains in the solid state (C–C–C–N dihedral angle = 62°). Crystallize from ethyl acetate at -20°C .
  • Dynamic NMR : At 600 MHz in CDCl3_3, observe coalescence of propyl proton signals above 40°C, indicating rotational freedom around the N–C bonds .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare with experimental data.

Advanced Question: How can researchers address contradictions in reported thermodynamic parameters for this compound?

Methodological Answer:
Discrepancies in ΔHsol\Delta H_{sol} and ΔGsol\Delta G_{sol} values often arise from:

Measurement techniques : Calorimetry vs. van’t Hoff plots.

Impurity effects : Purify via column chromatography (SiO2_2, hexane:ethyl acetate 3:1) before analysis .

Q. Resolution Strategy :

  • Perform isothermal titration calorimetry (ITC) to directly measure ΔH\Delta H.
  • Cross-validate with computational methods (e.g., COSMO-RS) to account for solvent entropy contributions .

Advanced Question: What are the best practices for handling this compound in air-sensitive reactions?

Methodological Answer:

  • Storage : Keep under argon in amber vials at 4°C to prevent hydrolysis.
  • Inert Atmosphere Setup : Use Schlenk lines or gloveboxes for reactions. Pre-dry solvents over molecular sieves.
  • Degradation Monitoring : Track via 1^1H NMR (disappearance of carbonyl peaks indicates hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N',N'-Tetrapropylmalonamide
Reactant of Route 2
Reactant of Route 2
N,N,N',N'-Tetrapropylmalonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.